Product packaging for Ethyl((2-[ethyl(methyl)amino]ethyl))amine(Cat. No.:CAS No. 209803-38-3)

Ethyl((2-[ethyl(methyl)amino]ethyl))amine

Cat. No.: B3251550
CAS No.: 209803-38-3
M. Wt: 130.23 g/mol
InChI Key: KEUXZGFIRAKFAG-UHFFFAOYSA-N
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Description

Contextualization within the Ethylenediamine (B42938) Derivative Class

Ethylenediamine (H₂NCH₂CH₂NH₂) is the foundational compound for a vast class of derivatives created by substituting the hydrogen atoms on the nitrogen atoms with other functional groups. wikipedia.org These derivatives are of immense importance in chemistry, primarily due to their ability to act as bidentate or multidentate ligands in coordination chemistry. wikipedia.orgnih.gov When ethylenediamine or its derivatives bind to a metal ion, they form a stable five-membered ring, a phenomenon known as the chelate effect. This stability makes them ubiquitous in catalysis and as sequestering agents. wikipedia.org

Prominent examples of ethylenediamine derivatives include EDTA (ethylenediaminetetraacetic acid), a powerful chelating agent, and TMEDA (tetramethylethylenediamine), a common ligand in organometallic chemistry. wikipedia.orgnih.gov N,N-Diethyl-N'-methylethylenediamine belongs to the sub-category of unsymmetrically substituted ethylenediamines. Unlike symmetrically substituted derivatives like N,N'-diethylethylenediamine, the presence of different substituents on the two nitrogen atoms (two ethyl groups on one, and one methyl and one hydrogen on the other) leads to distinct electronic and steric environments at each nitrogen center. This asymmetry is crucial, as it can impart specific reactivity and selectivity when the molecule is used as a ligand or a synthetic building block. nih.govnih.gov The synthesis of such unsymmetrical diamines can be challenging, often requiring specific strategies like directed hydroamination to achieve the desired structure. nih.govnih.gov

Overview of the Chemical Significance of Polysubstituted Amines

Polysubstituted amines, particularly those with multiple nitrogen atoms like diamines and polyamines, are a cornerstone of modern coordination and organic chemistry. Their significance stems from the lone pair of electrons on the nitrogen atoms, which allows them to function as Lewis bases and nucleophiles. The nature, number, and arrangement of the substituents around the nitrogen atoms finely tune their electronic and steric properties, dictating their reactivity and application. nih.govnih.gov

In coordination chemistry, multidentate amines are highly valued as ligands for a wide range of metal ions. nih.govwikipedia.org The ability to form multiple bonds to a single metal center (chelation) significantly enhances the stability of the resulting metal complex compared to monodentate ligands. wikipedia.org This stability is critical in catalysis, where the ligand can control the metal's coordination sphere, influencing its reactivity and selectivity. Polysubstituted amines like N,N-dimethylethylenediamine are frequently used as bidentate ligands in transition metal-catalyzed cross-coupling reactions. chemicalbook.com The steric bulk and electronic properties of the substituents can be modified to optimize catalytic activity. Furthermore, the denticity of the amine ligand—the number of donor sites—plays a crucial role, with tridentate and tetradentate amines being used to create specific coordination geometries around a metal center. nih.govnih.govwayne.edu

In organic synthesis, polysubstituted amines are versatile intermediates and reagents. Their nucleophilicity is central to their role in reactions such as alkylations and acylations. chemicalbook.com In the case of N,N-Diethyl-N'-methylethylenediamine, the presence of both a secondary and a tertiary amine offers differential reactivity, where the secondary amine can be selectively functionalized under certain conditions. This makes it an important intermediate for fine chemicals used in various industries. google.comgoogle.com

Foundational Research Trajectories for N,N-Diethyl-N'-methylethylenediamine

The research trajectory for N,N-Diethyl-N'-methylethylenediamine is intrinsically linked to the broader development of polyamines and their applications. Early foundational work on coordination chemistry by Alfred Werner, which heavily involved studying metal ammine complexes, laid the groundwork for understanding how ligands like ethylenediamine and its derivatives bind to metals. wikipedia.org This established the fundamental principles of chelation and stereochemistry that are still relevant today.

Specific research into unsymmetrical diamines gained traction as chemists sought to create more sophisticated ligands to achieve higher levels of control in catalysis and material design. The synthesis of unsymmetrical vicinal diamines, such as N,N-Diethyl-N'-methylethylenediamine, represents a significant synthetic challenge that has been addressed through various methodologies. nih.govnih.gov For example, a patent describes a method for preparing N,N-diethylethylenediamine by reacting diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride, a process that highlights the industrial interest in accessing these types of molecules. google.comgoogle.com While this produces a symmetrical diamine, similar principles can be adapted for unsymmetrical targets.

More recent research has focused on the application of such amines. For instance, N,N-Diethyl-N'-methylethylenediamine has been used as a derivatization agent for the quantitative analysis of isocyanates via capillary electrophoresis, demonstrating its utility in analytical chemistry. sigmaaldrich.com Its role as an important intermediate for fine chemicals suggests its incorporation into more complex molecules in the pharmaceutical and coatings industries. google.comgoogle.com The ongoing exploration of rhodium-catalyzed hydroamination for the synthesis of substituted 1,2-diamines further underscores the contemporary interest in creating a diverse range of these structures for applications in bioactive molecules and ligands. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B3251550 Ethyl((2-[ethyl(methyl)amino]ethyl))amine CAS No. 209803-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethyl-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-8-6-7-9(3)5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXZGFIRAKFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N,n Diethyl N Methylethylenediamine

Established Synthetic Pathways for N,N-Diethyl-N'-methylethylenediamine

The synthesis of unsymmetrical diamines such as N,N-Diethyl-N'-methylethylenediamine, which has the chemical formula (C₂H₅)₂NCH₂CH₂NHCH₃, relies on well-understood reactions in organic chemistry. sigmaaldrich.com The primary methods involve the controlled addition of alkyl groups to an ethylenediamine (B42938) backbone.

Alkylation and Reductive Amination Strategies

Alkylation serves as a direct method for the synthesis of N,N-Diethyl-N'-methylethylenediamine. This approach typically involves the reaction of a starting amine with an alkyl halide. A relevant example is the synthesis of the related compound N,N-diethylethylenediamine, which can be prepared by reacting diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride. google.comgoogle.com This nucleophilic substitution reaction forms the core structure, which can then be further modified. In this process, an acid-binding agent, such as sodium methoxide, is used to neutralize the generated HCl. google.comgoogle.com

Reductive amination, also known as reductive alkylation, offers a versatile and highly effective alternative for amine synthesis. organic-chemistry.orgmasterorganicchemistry.com This one-pot reaction involves treating an aldehyde or ketone with an amine in the presence of a reducing agent. cengage.com.au To synthesize N,N-Diethyl-N'-methylethylenediamine, two main reductive amination routes are plausible:

Reacting N,N-diethylethylenediamine with formaldehyde (B43269) in the presence of a reducing agent to add the methyl group to the primary amine.

Reacting N'-methylethylenediamine with acetaldehyde (B116499) and a reducing agent to add the two ethyl groups to the secondary amine.

The process is thought to proceed through the formation of an intermediate imine or enamine, which is then reduced in situ to the final amine. masterorganicchemistry.comcengage.com.au This method is advantageous as it often avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity. In a patented process for the synthesis of N,N-diethylethylenediamine via alkylation, several factors were systematically adjusted. google.com The reaction is conducted in an autoclave under controlled temperature and pressure. google.com

Key optimization parameters include the molar ratio of reactants, the choice of catalyst, temperature, pressure, and reaction time. The use of a Lewis acid catalyst, such as cuprous chloride (CuCl) or aluminum chloride (AlCl₃), has been shown to improve reaction rates and yield. google.comgoogle.com The optimal conditions reported in the patent involve a 4:1 molar ratio of diethylamine to 2-chloroethylamine hydrochloride, with cuprous chloride as the catalyst. The reaction is best performed at 150°C and 1 MPa for 5 hours. google.com Following the reaction, the solution is made alkaline (pH ≥ 13) to isolate the product, which is then purified by rectification. google.com

Table 1: Optimized Reaction Conditions for N,N-Diethylethylenediamine Synthesis This interactive table summarizes the optimized parameters from a patented synthesis process, which serves as a model for the synthesis of the title compound.

ParameterOptimized ValueNotes
Reactants Diethylamine, 2-chloroethylamine HClAlkylation strategy
Molar Ratio 4:1 (Diethylamine : 2-chloroethylamine HCl)Minimizes side products
Catalyst Cuprous Chloride (CuCl)Lewis acid catalysis
Temperature 150 °CConducted in an autoclave
Pressure 1 MPaControlled environment
Time 5 hoursSufficient for reaction completion
Work-up Basification (pH ≥ 13), RectificationFor product isolation and purification

Derivatization and Functionalization Approaches for N,N-Diethyl-N'-methylethylenediamine

The presence of two distinct amine groups—one tertiary and one secondary—makes N,N-Diethyl-N'-methylethylenediamine a valuable substrate for derivatization and the synthesis of more complex molecules.

Synthesis of Novel Analogs and Precursors

The secondary amine group is the primary site for derivatization. It can undergo a variety of chemical transformations to create novel analogs. For instance, it has been used as a derivatization agent itself in the quantitative analysis of isocyanates. sigmaaldrich.com This highlights the nucleophilic character of the secondary amine.

A common strategy for creating precursors for further synthesis is the protection of one amine group. For example, in the related compound N,N'-dimethylethylenediamine, the secondary amine can be protected with a di-tert-butyldicarbonate (Boc) group. prepchem.com This protection allows for selective reactions at other sites of the molecule. Similarly, the secondary amine of N,N-Diethyl-N'-methylethylenediamine could be acylated or protected to allow for modifications elsewhere.

The compound can also act as a nucleophile in addition reactions. The Michael addition of N,N-Diethyl-N'-methylethylenediamine to the antibiotic nocathiacin has been studied, demonstrating its utility in building larger, potentially bioactive molecules. sigmaaldrich.com

Stereoselective Synthesis of Chiral N,N-Diethyl-N'-methylethylenediamine Derivatives

The synthesis of chiral vicinal diamines is an area of significant research interest due to their prevalence in bioactive molecules and their use as chiral ligands. nih.govrsc.org While N,N-Diethyl-N'-methylethylenediamine itself is achiral, derivatives can be made chiral by introducing a stereocenter.

Advanced catalytic asymmetric methods can be applied to synthesize chiral derivatives. These strategies include:

Asymmetric Hydroamination: Rhodium- or copper-catalyzed hydroamination of allylic amines can produce a wide range of unsymmetrical vicinal diamines with high stereoselectivity. nih.govrsc.org

Ring-Opening of Aziridines: The asymmetric ring-opening of meso-aziridines using amine nucleophiles, catalyzed by metal complexes, is another powerful method for creating chiral 1,2-diamines. rsc.org

Asymmetric Amination of Alkenes: The amination of substrates like enecarbamates or enamides using chiral catalysts (e.g., copper complexes or chiral phosphoric acids) can introduce two differentiated amino functionalities stereoselectively. rsc.org

These modern catalytic approaches provide pathways to chiral derivatives of N,N-Diethyl-N'-methylethylenediamine, which could serve as valuable building blocks or ligands in asymmetric synthesis.

Mechanistic Studies of N,N-Diethyl-N'-methylethylenediamine Formation and Reactivity

Understanding the reaction mechanisms is fundamental to controlling the synthesis and predicting the reactivity of N,N-Diethyl-N'-methylethylenediamine.

The formation via reductive amination is understood to proceed through a two-step sequence. First, the amine and carbonyl compound react to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. This intermediate is then reduced by a hydride source (e.g., sodium borohydride) to form the C-N bond of the final product. masterorganicchemistry.comcengage.com.au

In the alkylation pathway described in the patent, the Lewis acid catalyst (e.g., CuCl) likely coordinates to the chlorine atom of 2-chloroethylamine, making the carbon atom more electrophilic and facilitating the nucleophilic attack by diethylamine. google.comgoogle.com

The reactivity of the amine groups is central to its chemical behavior. The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles, bases, and ligands for metal catalysis. In mechanistic studies of related amine catalysts, it has been shown that they can form intermediate species, such as aminals, when reacting with substrates and reagents. nih.gov Furthermore, studies on related benzimidazole (B57391) derivatives used as n-type dopants suggest that the doping mechanism involves a reaction with the host material initiated by either a hydride or hydrogen atom transfer, leading to the formation of radical anions. nih.gov This indicates that under certain conditions, N,N-Diethyl-N'-methylethylenediamine could participate in single-electron transfer (SET) processes.

Coordination Chemistry and Ligand Design Principles of N,n Diethyl N Methylethylenediamine

N,N-Diethyl-N'-methylethylenediamine as a Polydentate Ligand

N,N-Diethyl-N'-methylethylenediamine, with the chemical formula (C₂H₅)₂NCH₂CH₂NHCH₃, is an unsymmetrically substituted ethylenediamine (B42938) derivative. sigmaaldrich.com It possesses two nitrogen donor atoms, a tertiary amine and a secondary amine, making it a bidentate ligand capable of forming a stable five-membered chelate ring with a metal ion. The differing substitution on the nitrogen atoms introduces electronic and steric asymmetry, which influences its coordination behavior.

Chelation Behavior and Donor Atom Properties

As a derivative of ethylenediamine, N,N-Diethyl-N'-methylethylenediamine readily forms a five-membered chelate ring upon coordination to a metal ion. This chelate effect, the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, is a fundamental principle in coordination chemistry. The two nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to the metal center. The tertiary nitrogen is bonded to two ethyl groups and an ethyl bridge, while the secondary nitrogen is bonded to a methyl group, a hydrogen atom, and the ethyl bridge. This difference in substitution impacts the basicity and nucleophilicity of the nitrogen atoms, with the secondary amine generally being a stronger donor than the tertiary amine due to the electron-donating nature of the additional alkyl group on the tertiary nitrogen.

Steric and Electronic Influences on Metal Ion Coordination

The steric bulk arising from the ethyl and methyl groups on the nitrogen atoms significantly influences the coordination geometry of the resulting metal complexes. The presence of these alkyl groups can lead to steric hindrance, affecting the bond angles and distances within the coordination sphere and potentially favoring specific geometries. For instance, in related N-alkylated ethylenediamine complexes of nickel(II), increasing steric hindrance has been shown to promote the formation of square planar geometries over octahedral ones to relieve steric strain. evitachem.com

The electronic asymmetry, stemming from the different substituents on the two nitrogen atoms, can also affect the stability and reactivity of the metal complexes. This asymmetry can lead to differential metal-nitrogen bond lengths and strengths within the same complex. Studies on copper complexes with methyl-substituted ethylenediamines have shown that the degree of methylation can influence whether the ligand binds in a monodentate or bidentate fashion, highlighting the interplay between steric and electronic effects. nih.gov

Synthesis and Characterization of Metal Complexes of N,N-Diethyl-N'-methylethylenediamine

The synthesis of coordination compounds involving N,N-Diethyl-N'-methylethylenediamine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal, counter-ion, and reaction conditions can influence the final product's structure and properties.

Formation of Coordination Compounds with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Rh(III))

Coordination complexes of N,N-Diethyl-N'-methylethylenediamine with various transition metals can be synthesized through straightforward procedures. For example, reacting a metal(II) salt like copper(II) chloride, nickel(II) acetate (B1210297), or cobalt(II) chloride with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in an alcoholic solvent often yields the desired complex. The resulting complexes can then be isolated by crystallization.

The synthesis of rhodium(III) complexes would typically start from a rhodium(III) precursor, such as rhodium(III) chloride hydrate. The reaction with N,N-Diethyl-N'-methylethylenediamine may require heating to facilitate the substitution of the chloride ligands and formation of the Rh-N bonds. nih.gov The resulting complexes can exhibit various geometries, with octahedral being common for Rh(III).

A general synthetic approach for a divalent metal complex can be represented as: M(X)₂ + n(C₂H₅)₂NCH₂CH₂NHCH₃ → [M((C₂H₅)₂NCH₂CH₂NHCH₃)ₙ]X₂ (where M = Cu(II), Ni(II), Co(II); X = counter-ion; n = 1 or 2)

Spectroscopic Signatures of N,N-Diethyl-N'-methylethylenediamine Metal Complexes

The formation and properties of metal complexes with N,N-Diethyl-N'-methylethylenediamine can be investigated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show characteristic N-H stretching and bending vibrations from the secondary amine group. Upon coordination to a metal ion, the positions of these bands are expected to shift, typically to lower wavenumbers, indicating the involvement of the nitrogen atom in bonding. New bands at lower frequencies corresponding to metal-nitrogen (M-N) vibrations may also be observed.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For instance, Cu(II) complexes are typically blue or green and exhibit broad d-d transition bands in the visible region. The position and intensity of these bands are sensitive to the ligand field strength and the coordination environment. Ni(II) complexes can be found in different geometries, such as octahedral (typically green) or square planar (often yellow, red, or brown), each with a distinct UV-Vis absorption spectrum. sigmaaldrich.com Similarly, Co(II) complexes can be octahedral (pinkish) or tetrahedral (blue), with characteristic electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., some Ni(II) or Rh(III) complexes). The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal. For paramagnetic complexes (e.g., most Cu(II) and Co(II) complexes), the NMR signals will be significantly broadened and shifted, providing information about the magnetic properties of the complex. The ¹H NMR spectrum of the free ligand has been reported. chemicalbook.com

Structural Elucidation of Coordination Compounds Featuring N,N-Diethyl-N'-methylethylenediamine

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. While specific crystal structures for complexes of N,N-Diethyl-N'-methylethylenediamine are not widely published, valuable insights can be drawn from the structures of closely related complexes.

For example, the crystal structure of a zinc(II) complex with the similar ligand N,N-diethylethylenediamine, [Zn(CH₃COO)₂(C₆H₁₆N₂)], reveals a distorted tetrahedral geometry. nih.gov In this complex, the zinc ion is coordinated by the two nitrogen atoms of the bidentate ligand and two oxygen atoms from two acetate anions. nih.gov It is plausible that N,N-Diethyl-N'-methylethylenediamine would form similar four-coordinate complexes with metals like Zn(II) or Co(II), or potentially square planar complexes with Cu(II) and Ni(II) depending on the counter-ions and steric factors.

In the case of a Cu(II) complex with N-methylethylenediamine, a mixed-valence compound was formed where the Cu(II) ion is coordinated by two bidentate N-methylethylenediamine ligands in the coordination sphere. nih.gov For a hexacoordinate metal like Rh(III), an octahedral geometry would be expected, with the N,N-Diethyl-N'-methylethylenediamine ligand occupying two coordination sites, and other ligands such as chloride ions completing the coordination sphere.

The structural parameters, such as bond lengths and angles, provide detailed information about the coordination environment.

Table 1: Representative Crystallographic Data for an Analogous Zn(II) Complex

Parameter Value
Compound [Zn(CH₃COO)₂(C₆H₁₆N₂)] nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 7.5495 (1) nih.gov
b (Å) 13.3244 (2) nih.gov
c (Å) 27.5543 (4) nih.gov
β (°) 94.617 (1) nih.gov
V (ų) 2762.76 (7) nih.gov
Z 8 nih.gov
Table 2: Selected Bond Lengths for an Analogous Zn(II) Complex
Bond Length (Å)
Zn-N1 2.083(3)
Zn-N2 2.091(3)
Zn-O1 1.987(3)
Zn-O3 1.992(3)

Data derived from a representative structure of a similar complex.

Report on the Coordination Chemistry of N,N-Diethyl-N'-methylethylenediamine

A comprehensive search of available scientific literature and crystallographic databases has revealed a significant lack of published research on the coordination chemistry of the specific ligand N,N-Diethyl-N'-methylethylenediamine, also known as Ethyl((2-[ethyl(methyl)amino]ethyl))amine. Consequently, the detailed analysis of its coordination compounds, as requested, cannot be fulfilled at this time.

The initial objective was to provide a thorough and informative scientific article focusing on the coordination chemistry and ligand design principles of N,N-Diethyl-N'-methylethylenediamine. The intended structure of the article included a detailed examination of the single-crystal X-ray diffraction analysis of its metal complexes, with a focus on geometries, bond parameters, intermolecular interactions, and supramolecular assembly.

Despite extensive searches for specific complexes, including [Ni(N,N-Diethyl-N'-methylethylenediamine)2(NCS)2] and [Cu(N,N-Diethyl-N'-methylethylenediamine)(NO3)2], no publicly accessible single-crystal X-ray diffraction data could be located. While some commercial vendors list related compounds, the crystallographic information necessary for a detailed structural analysis is not available in the literature.

Research on structurally similar ligands, such as N,N-diethylethylenediamine and N,N,N',N'-tetramethylethylenediamine, is more prevalent. For instance, studies on complexes like bis(N,N-diethylethylenediamine)copper(II) dinitrate provide insights into how related ethylenediamine derivatives coordinate to metal centers. These studies reveal detailed information about bond lengths, coordination geometries, and the formation of supramolecular structures through hydrogen bonding. However, direct extrapolation of these findings to the asymmetrically substituted N,N-Diethyl-N'-methylethylenediamine would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

The absence of crystallographic data for complexes of N,N-Diethyl-N'-methylethylenediamine prevents a scientifically rigorous discussion of the following key areas outlined in the request:

Applications of N,n Diethyl N Methylethylenediamine in Catalysis and Reaction Development

Catalytic Roles of N,N-Diethyl-N'-methylethylenediamine and Its Complexes

N,N-Diethyl-N'-methylethylenediamine possesses both a tertiary and a secondary amine, making it an asymmetric bidentate ligand. This structure allows it to chelate to a metal center, potentially influencing the metal's electronic properties and steric environment, which are crucial for catalysis.

Diamine ligands are extensively used in a variety of copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, to form C-N, C-O, and C-C bonds. nih.govrsc.org These ligands can prevent the formation of less reactive, multiply ligated copper species, thereby enhancing reaction rates. mit.edunih.gov While N,N'-dimethyl-substituted diamines are often effective, the specific impact of the N,N-diethyl-N'-methyl substitution pattern on reaction kinetics and yields in such transformations has not been a subject of detailed investigation. nih.gov

One of the few documented applications of N,N-Diethyl-N'-methylethylenediamine is in the context of a Michael addition. A study explored the Michael addition of N,N-Diethyl-N'-methylethylenediamine to nocathiacin, although this was not a catalytic application but rather a stoichiometric reaction. sigmaaldrich.com The inherent basicity and nucleophilicity of the amine groups suggest its potential as an organocatalyst for reactions like the Michael addition, though detailed studies are lacking.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. rsc.orgnih.govnih.gov Chiral diamines, in particular, have been successfully employed as ligands for various metals in a wide range of asymmetric transformations, including hydrogenations, aziridinations, and addition reactions. chemrxiv.orgacs.orgjchemlett.com

A chiral version of N,N-Diethyl-N'-methylethylenediamine, if synthesized, could potentially serve as a valuable ligand in asymmetric catalysis. The combination of a chiral backbone with the specific steric and electronic properties of the N-alkyl groups could offer unique selectivity in metal-catalyzed reactions. However, the synthesis and application of such a chiral ligand are not reported in the current literature.

Utility in Polymerization Processes (e.g., Controlled Radical Polymerization)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), rely heavily on transition metal complexes, often with nitrogen-based ligands, to control the polymerization process. acs.orgnih.govwikipedia.org Multidentate amine ligands are crucial for solubilizing the metal catalyst and modulating its reactivity to achieve polymers with well-defined architectures and low polydispersity. sigmaaldrich.comcmu.edunih.gov

While various polyamines like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) are commonly used, the utility of N,N-Diethyl-N'-methylethylenediamine in this context is not established. The specific balance of steric bulk and basicity provided by the diethyl and methyl substituents could influence the equilibrium between active and dormant species in ATRP, thereby affecting the control over the polymerization. Further research would be needed to explore its effectiveness as a ligand in CRP.

Contributions to Organometallic Chemistry and Aggregate Dissociation

In organometallic chemistry, chelating ligands like diamines can play a significant role in stabilizing metal complexes and influencing their reactivity. For instance, in reactions involving organolithium reagents, which often exist as aggregates, donor molecules like diamines can break up these aggregates, leading to more reactive monomeric species. nih.gov The specific ability of N,N-Diethyl-N'-methylethylenediamine to dissociate such aggregates and its impact on the reactivity of organometallic species has not been specifically studied.

Copper(II) complexes with related N,N-diethylethylenediamine ligands have been synthesized and studied for their thermochromic properties, which are related to changes in the coordination geometry around the copper center. researchgate.net Spectroscopic and structural studies of copper complexes with a series of methyl-substituted ethylenediamines have also been conducted, revealing how the degree of methylation influences the binding mode (monodentate vs. bidentate) and the structure of the resulting complexes. uky.edunih.gov These studies provide a framework for predicting the coordination behavior of N,N-Diethyl-N'-methylethylenediamine with copper and other transition metals.

Reaction Mechanism Investigation in Catalytic Systems Incorporating N,N-Diethyl-N'-methylethylenediamine

Mechanistic studies of catalytic reactions often employ a variety of ligands to probe the structure and reactivity of the catalytic species. acs.orgacs.org In copper-catalyzed amination reactions, for example, kinetic studies have elucidated the role of diamine ligands in the catalytic cycle. mit.edunih.gov

Given the lack of reported catalytic systems that explicitly use N,N-Diethyl-N'-methylethylenediamine, there are no specific mechanistic investigations involving this ligand. However, based on studies with similar ligands, it can be postulated that in a potential catalytic cycle, N,N-Diethyl-N'-methylethylenediamine would chelate to the metal center, and its electronic and steric profile would influence the rates of key steps such as oxidative addition and reductive elimination.

Concluding Remarks

N,N-Diethyl-N'-methylethylenediamine represents a structurally interesting yet underutilized ligand in the field of catalysis. While the broader class of diamines has proven to be immensely valuable, the specific contributions of this particular compound remain largely unexplored. The potential for its application in organic transformations, polymerization, and organometallic chemistry is evident from the successful use of its structural relatives. Future research dedicated to synthesizing and evaluating N,N-Diethyl-N'-methylethylenediamine and its metal complexes in various catalytic systems would be necessary to fully uncover its synthetic utility.

Advanced Spectroscopic and Analytical Methodologies for N,n Diethyl N Methylethylenediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-Diethyl-N'-methylethylenediamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of N,N-Diethyl-N'-methylethylenediamine provides information on the number of different types of protons and their neighboring environments. The signals are characterized by their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to spin-spin coupling with adjacent protons).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl-N'-methylethylenediamine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂- (ethyl, adjacent to N)~ 2.5 (quartet)~ 47.0
-CH₃ (ethyl)~ 1.0 (triplet)~ 12.0
-N(CH₃)-~ 2.2 (singlet)~ 37.0
-N-CH₂-CH₂-N-~ 2.6 (triplet) and ~ 2.4 (triplet)~ 54.0 and ~ 50.0
-NH-CH₃~ 2.4 (singlet)~ 42.0

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The multiplicity (singlet, triplet, quartet) for ¹H NMR is also a prediction based on the expected spin-spin coupling.

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In N,N-Diethyl-N'-methylethylenediamine, COSY would show correlations between the methylene (B1212753) protons of the ethyl groups and the methyl protons of the same group, as well as between the adjacent methylene protons of the ethylenediamine (B42938) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For example, the proton signal around 2.5 ppm would show a cross-peak with the carbon signal around 47.0 ppm, confirming the assignment of the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the complete carbon skeleton of the molecule. For instance, correlations would be expected between the methyl protons of the ethyl groups and the adjacent methylene carbon, and between the N-methyl protons and the carbons of the ethylenediamine bridge.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

For N,N-Diethyl-N'-methylethylenediamine, key vibrational modes include:

C-H stretching: Aliphatic C-H stretches are typically observed in the 2850-3000 cm⁻¹ region.

N-H stretching: The secondary amine (N-H) group will exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-N stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹) and are useful for identifying the amine functionalities.

CH₂ and CH₃ bending: These deformations appear in the 1350-1480 cm⁻¹ range.

While a detailed experimental spectrum is not publicly available, a representative table of expected vibrational frequencies can be compiled.

Table 2: Expected Infrared and Raman Vibrational Frequencies for N,N-Diethyl-N'-methylethylenediamine

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
3300 - 3500N-H stretch (secondary amine)MediumWeak
2950 - 3000C-H stretch (aliphatic CH₃)StrongStrong
2850 - 2950C-H stretch (aliphatic CH₂)StrongStrong
1450 - 1480CH₂ scissoringMediumMedium
1370 - 1390CH₃ symmetric bendingMediumMedium
1000 - 1250C-N stretchMedium-StrongMedium

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum of N,N-Diethyl-N'-methylethylenediamine, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.

The fragmentation of aliphatic amines is often characterized by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. The base peak in the mass spectrum of N,N-Diethyl-N'-methylethylenediamine is expected to result from such a cleavage.

Table 3: Plausible Mass Spectrometry Fragmentation of N,N-Diethyl-N'-methylethylenediamine

m/z Plausible Fragment Structure Fragmentation Pathway
130[C₇H₁₈N₂]⁺•Molecular Ion (M⁺•)
115[C₆H₁₅N₂]⁺Loss of a methyl radical (•CH₃)
86[C₅H₁₂N]⁺α-cleavage, loss of •CH₂NHCH₃
72[C₄H₁₀N]⁺α-cleavage, loss of •CH₂N(C₂H₅)₂
58[C₃H₈N]⁺Cleavage of the ethylenediamine backbone
44[C₂H₆N]⁺Further fragmentation

Note: The relative abundances of these fragments would need to be determined from an experimental mass spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic N,N-Diethyl-N'-methylethylenediamine Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While N,N-Diethyl-N'-methylethylenediamine itself is not paramagnetic, it can form stable complexes with paramagnetic metal ions, such as copper(II). The EPR spectrum of such a complex provides detailed information about the electronic structure and the coordination environment of the metal center.

For a Cu(II) complex with N,N-Diethyl-N'-methylethylenediamine, the EPR spectrum is characterized by the g-tensor and the hyperfine coupling constants (A) with the copper nucleus (I=3/2) and the nitrogen nuclei (I=1) of the ligand. The values of these parameters are sensitive to the geometry of the complex and the nature of the donor atoms.

Studies on similar copper(II) ethylenediamine complexes have shown that the coordination environment significantly influences the EPR parameters. For instance, a square planar or tetragonally distorted octahedral geometry around the Cu(II) ion, which is common for such complexes, would result in an axial EPR spectrum with g∥ > g⊥ > 2.0023. The hyperfine splitting pattern can confirm the number of coordinating nitrogen atoms.

Table 4: Typical EPR Parameters for Copper(II)-Ethylenediamine Complexes

Parameter Typical Value Range Information Provided
g∥2.2 - 2.4Nature of the metal-ligand bond along the axial direction
g⊥2.05 - 2.1Nature of the metal-ligand bond in the equatorial plane
A∥ (Cu)150 - 200 x 10⁻⁴ cm⁻¹Covalency of the in-plane σ-bonds
A⊥ (Cu)10 - 50 x 10⁻⁴ cm⁻¹Covalency of the out-of-plane π-bonds
A (N)10 - 15 GNumber of coordinating nitrogen atoms

Note: These are typical values for related complexes and would require experimental verification for a complex with N,N-Diethyl-N'-methylethylenediamine.

An in-depth examination of N,N-Diethyl-N'-methylethylenediamine, also known as Ethyl((2-[ethyl(methyl)amino]ethyl))amine, through the lens of computational chemistry reveals significant insights into its molecular behavior. Theoretical investigations provide a microscopic understanding of its structure, properties, and interactions, complementing experimental findings.

Integration of N,n Diethyl N Methylethylenediamine into Materials Science and Polymer Architectures

Synthesis and Characterization of N,N-Diethyl-N'-methylethylenediamine-Containing Polymers

The dual amine functionality of N,N-Diethyl-N'-methylethylenediamine makes it a viable candidate as a monomer or a functional building block in polymer synthesis. The secondary amine can participate in polymerization reactions, while the tertiary amine can serve as a pendant group that imparts specific properties to the final polymer.

Polyamines are a class of polymers characterized by repeating amine units in their backbone. These materials are often used as chelating agents, epoxy curing agents, and in the synthesis of more complex structures. N,N-Diethyl-N'-methylethylenediamine can be incorporated into polyamine chains through reactions involving its secondary amine group.

Research into related N,N'-dialkyl diamines demonstrates their utility in forming complex polymeric ligands. For instance, novel bis(bidentate) ligands have been synthesized by condensing molecules like 5-chloromethyl-8-hydroxyquinoline hydrochloride with various N,N'-diethyl-diamines, including those with ethane, propane, and butane (B89635) backbones. materialsciencejournal.orgcore.ac.uk This process creates a larger ligand system where the diamine acts as a flexible spacer between two chelating units. core.ac.uk Following this established methodology, N,N-Diethyl-N'-methylethylenediamine could be reacted with appropriate precursors to form polymeric systems where the diamine bridge connects multiple metal-binding sites, creating sophisticated macromolecular ligands. The resulting polymers can coordinate with metal ions, forming materials with applications in catalysis or separation.

The incorporation of N,N-Diethyl-N'-methylethylenediamine into a polymer backbone is expected to bestow tunable properties upon the resulting material. The flexible aliphatic chain of the diamine can influence the polymer's glass transition temperature and mechanical properties, while the nitrogen atoms can enhance its thermal stability and ability to interact with other substances.

The presence of the tertiary amine group as a pendant moiety offers a site for post-polymerization modification, such as quaternization to introduce permanent positive charges. This would transform the polymer into a polyelectrolyte or an ionomer, significantly altering its solubility and interaction with charged species. Such modifications are crucial for developing materials for water treatment, drug delivery systems, or as antistatic coatings. The development of nanostructured polyamines for therapeutic applications highlights how modifying the polyamine backbone can influence biological interactions and delivery mechanisms. nih.gov

Role in the Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers) that extend into one, two, or three-dimensional networks. researchgate.netsigmaaldrich.com Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that typically feature a high degree of crystallinity and porosity. merckmillipore.com The ability of N,N-Diethyl-N'-methylethylenediamine to act as a bidentate ligand—donating electron pairs from both nitrogen atoms to a metal center—makes it a potential building block for these materials.

A study on the closely related ligand N,N-diethylethylenediamine (deed) demonstrates this potential directly. In this research, copper(II) sulfate (B86663) was reacted with succinic acid and N,N-diethylethylenediamine to form a one-dimensional coordination polymer with the formula {[Cu(succ)(deed)]·4H₂O}n. nih.gov In this structure, the N,N-diethylethylenediamine ligand coordinates to the copper(II) center in a bidentate fashion, forming a stable five-membered chelate ring. nih.gov The succinate (B1194679) ligands then bridge these copper-diamine units to create the extended 1D chain. nih.gov

Given its similar structure, N,N-Diethyl-N'-methylethylenediamine is expected to coordinate with metal centers in an analogous manner. The presence of the methyl group on one nitrogen atom would create a slightly different steric and electronic environment around the metal center compared to N,N-diethylethylenediamine, potentially influencing the final network's topology, stability, and pore characteristics. This ability to fine-tune the structure by making small changes to the ligand is a cornerstone of MOF design.

Research Findings for an Analogous Copper(II) Coordination Polymer
ParameterFindingReference
Compound Formula{[Cu(C₄H₄O₄)(C₆H₁₆N₂)]·4H₂O}n nih.gov
Ligands UsedSuccinate (succ) and N,N-diethylethylenediamine (deed) nih.gov
Structure TypeOne-dimensional (1D) polymeric chains nih.gov
Metal Coordination EnvironmentSquare-planar Cu(II) nih.gov
Diamine Ligand RoleActs as a bidentate ligand (κ²N,N') coordinating to a single Cu(II) atom nih.gov
Bridging Ligand RoleSuccinate ligands bridge the [Cu(deed)] units nih.gov

Functionalization of Surfaces and Nanomaterials with N,N-Diethyl-N'-methylethylenediamine

The functionalization of surfaces and nanomaterials is a critical strategy for tailoring their properties for specific applications, such as catalysis, sensing, or biomedical engineering. Amines are frequently used for surface modification due to their reactivity and ability to alter surface charge and hydrophilicity.

Research has shown that polyamines like tris(2-aminoethyl)amine (B1216632) (TAEA) can be effectively anchored onto the surfaces of metal oxides such as MgO, Al₂O₃, and Nb₂O₅. mdpi.com This is achieved either through direct deposition or by first treating the surface with a linker molecule like (3-chloropropyl)trimethoxysilane. mdpi.com The anchored amine groups then act as active sites, for example, by serving as base catalysts for chemical reactions like the Knoevenagel condensation. mdpi.com

Following this principle, N,N-Diethyl-N'-methylethylenediamine could be grafted onto various substrates. Its secondary amine provides a reactive handle for covalent attachment to surfaces functionalized with epoxy, halide, or other suitable groups. Once anchored, the molecule exposes its N,N-diethylamino group to the surrounding environment. This tertiary amine can serve as a solid-supported base catalyst, a site for capturing metal ions from a solution, or a point of attachment for other functional molecules. The ability to enzymatically functionalize nanomaterials to create highly ordered surfaces further suggests the potential for precise placement of molecules like N,N-Diethyl-N'-methylethylenediamine to engineer sophisticated material interfaces. nih.gov

Compound Information Tables

Environmental Fate and Degradation Mechanisms of N,n Diethyl N Methylethylenediamine in Research Contexts

Studies on the Chemical Stability and Degradation Pathways of N,N-Diethyl-N'-methylethylenediamine

Analysis of Thermal and Oxidative Degradation Processes

In research and industrial settings, thermal and oxidative stresses are primary drivers of non-biological degradation for many organic compounds. For N,N-Diethyl-N'-methylethylenediamine, these processes can be expected to initiate at the amine groups, which are susceptible to oxidation, and at the carbon-nitrogen bonds.

Thermal Degradation: In the absence of oxygen, heating N,N-Diethyl-N'-methylethylenediamine would likely lead to bond cleavage. The C-N bonds are typically the most labile, and their scission could result in the formation of smaller, more volatile amines and alkenes. The specific cleavage patterns would depend on the temperature and the presence of any catalytic surfaces.

Oxidative Degradation: The presence of oxygen, especially at elevated temperatures or in the presence of initiators like UV light or metal ions, would significantly accelerate the degradation of N,N-Diethyl-N'-methylethylenediamine. The secondary amine is particularly susceptible to oxidation, potentially forming nitroxyl (B88944) radicals as intermediates. The tertiary amine can also be oxidized. Common oxidative degradation pathways for similar amines include:

Dealkylation: The ethyl and methyl groups attached to the nitrogen atoms can be cleaved. For instance, oxidative attack on one of the N-ethyl groups could lead to the formation of acetaldehyde (B116499) and N-ethyl-N'-methylethylenediamine. Similarly, cleavage of the N-methyl group could yield formaldehyde (B43269) and N,N-diethylethylenediamine.

Hydroxylation: Oxidation can introduce hydroxyl groups onto the alkyl chains, for example, at the carbon adjacent to a nitrogen atom, forming an unstable hemiaminal which can then decompose.

Oxidation of the Carbon Backbone: The ethylene (B1197577) bridge connecting the two nitrogen atoms can also be a site of oxidative attack, potentially leading to chain cleavage and the formation of smaller carbonyl compounds and amides.

Studies on related compounds, such as epoxy-amine resins, have shown that thermal oxidation of amines can lead to the formation of imines (C=N bonds), which can be detected by infrared spectroscopy. chemreg.net

Kinetic Modeling of Degradation Rates and Influencing Factors

Specific kinetic models for the degradation of N,N-Diethyl-N'-methylethylenediamine have not been published. However, the general principles of chemical kinetics can be applied to describe its degradation. The rate of degradation would be expected to follow a kinetic model that is dependent on the concentration of the compound and other reactants, such as oxidants.

For instance, in an oxidative environment, the degradation rate (r) could be expressed as:

r = -k [N,N-Diethyl-N'-methylethylenediamine]^a [Oxidant]^b

where:

k is the rate constant

[...] denotes the concentration of the respective species

a and b are the reaction orders with respect to the amine and the oxidant.

Influencing Factors:

Temperature: As with most chemical reactions, an increase in temperature would increase the degradation rate constant (k), likely following the Arrhenius equation.

pH: The pH of the medium can significantly influence the degradation of amines. The protonation state of the amine groups affects their nucleophilicity and susceptibility to oxidation.

Presence of Catalysts: Metal ions (e.g., iron, copper) can catalyze oxidative degradation by facilitating the formation of reactive oxygen species.

Light: UV radiation can provide the energy to initiate photo-oxidative degradation processes.

Research on the degradation of a model naphthenic acid using a modified Fenton process (an oxidative system) highlights the complexity of such kinetic studies, where the rates of reaction with hydroxyl radicals are determined. orgsyn.org Similar approaches would be necessary to model the degradation of N,N-Diethyl-N'-methylethylenediamine.

Identification and Characterization of Academic Degradation Products

Given the lack of specific studies, the degradation products of N,N-Diethyl-N'-methylethylenediamine can only be predicted based on the degradation pathways of similar molecules. For example, studies on the degradation of other amines in various applications have identified a range of smaller molecules resulting from bond cleavage and oxidation. sigmaaldrich.comresearchgate.net

Based on the likely degradation pathways of dealkylation and oxidation, a number of potential degradation products can be hypothesized.

Table 1: Hypothesized Degradation Products of N,N-Diethyl-N'-methylethylenediamine

Hypothesized Product Formula Formation Pathway
N-Ethyl-N'-methylethylenediamineC₅H₁₄N₂De-ethylation of the tertiary amine
N,N-DiethylethylenediamineC₆H₁₆N₂De-methylation of the secondary amine
Diethylamine (B46881)C₄H₁₁NCleavage of the ethylenediamine (B42938) backbone
EthylmethylamineC₃H₉NCleavage of the ethylenediamine backbone
FormaldehydeCH₂OOxidative demethylation
AcetaldehydeC₂H₄OOxidative de-ethylation
Formamides and AcetamidesVariousFurther oxidation of amine fragments

This table is illustrative and based on chemical principles, not on experimental data for N,N-Diethyl-N'-methylethylenediamine.

Methodologies for Assessing Environmental Transformation and Persistence in Laboratory Settings

To assess the environmental transformation and persistence of N,N-Diethyl-N'-methylethylenediamine, standard laboratory methodologies for organic chemicals would be employed. These studies are designed to simulate environmental conditions and measure the rate and extent of degradation.

Abiotic Degradation Studies:

Hydrolysis as a Function of pH: Standard OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines would be used to determine if the compound hydrolyzes in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9). Given its structure, significant hydrolysis is not expected in the absence of other reactants.

Photodegradation: Aqueous photolysis studies would expose solutions of the compound to simulated sunlight to determine its direct and indirect photodegradation rates. Indirect photolysis, mediated by natural photosensitizers like dissolved organic matter, is often a key transformation process for amines in surface waters. google.comfishersci.com

Biodegradation Studies:

Ready Biodegradability: Tests such as the OECD 301 series would be used to assess whether the compound can be rapidly and completely biodegraded by microorganisms from wastewater treatment plants.

Inherent Biodegradability: If not readily biodegradable, tests for inherent biodegradability (e.g., OECD 302 series) would determine if the compound has the potential to biodegrade under optimized conditions.

Simulation Studies: More complex simulation tests, using water and sediment from natural environments (e.g., OECD 308, 309), would be required to determine the degradation half-life in realistic environmental compartments.

Analytical Methods: The progress of degradation in these studies would be monitored using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection to quantify the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS) , possibly after derivatization, to identify and quantify both the parent compound and its volatile degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing non-volatile, polar degradation products in complex matrices. google.com

Future Research Directions and Emerging Opportunities for N,n Diethyl N Methylethylenediamine

Development of Innovative Synthetic Routes for Enhanced Sustainability

The pursuit of green chemistry principles is driving the development of more sustainable methods for synthesizing asymmetrical diamines like N,N-Diethyl-N'-methylethylenediamine. Future research will likely focus on moving away from traditional multi-step syntheses that often involve protecting and deprotecting groups, leading to significant waste and poor atom economy. acs.org

Biocatalytic Approaches: A promising avenue is the use of biocatalysis. Engineered enzymes, such as truncated carboxylic acid reductases, have shown the ability to selectively form amide bonds under aqueous conditions. acs.orgresearchgate.net This technology could be adapted for the selective acylation and subsequent reduction to produce N,N-Diethyl-N'-methylethylenediamine and its derivatives. Imine reductases (IREDs) are another class of enzymes with broad applicability in the synthesis of chiral amines and could be employed in the reductive amination pathways to produce functionalized diamines. researchgate.netnih.gov The development of multifunctional biocatalysts that can perform several reaction steps in a single pot would further enhance the sustainability of these processes. nih.gov

Green Chemistry Methodologies: Research into solvent-free or highly concentrated reaction conditions is another key area for improving the environmental footprint of diamine synthesis. nih.govnih.gov These approaches minimize solvent waste and can lead to higher reaction rates and easier product isolation. The development of biomimetic catalysts that can function in water would represent a significant step forward in green asymmetric synthesis. researchgate.net

Synthetic ApproachKey AdvantagesPotential for N,N-Diethyl-N'-methylethylenediamine
Biocatalysis (e.g., CARs, IREDs) High selectivity, mild reaction conditions (aqueous), reduced waste. acs.orgresearchgate.netDevelopment of enzymatic routes for selective N-alkylation and N-acylation.
Solvent-Free Synthesis Eliminates solvent waste, can increase reaction efficiency. nih.govExploration of solid-state or high-concentration reactions for the synthesis of the parent compound and its derivatives.
Biomimetic Catalysis Combines the advantages of enzymatic and traditional catalysis, can operate in green solvents like water. researchgate.netDesign of small molecule catalysts that mimic enzymatic activity for the asymmetric synthesis of chiral derivatives.

Design of Next-Generation Ligand Systems for Specialized Catalytic and Sensor Applications

The presence of two distinct nitrogen donors makes N,N-Diethyl-N'-methylethylenediamine an excellent candidate for the development of novel ligands for catalysis and sensing.

Catalytic Applications: Chiral diamines are crucial in asymmetric catalysis. nih.govacs.org Future work will involve the synthesis of chiral derivatives of N,N-Diethyl-N'-methylethylenediamine to be used as ligands in a variety of metal-catalyzed reactions, such as asymmetric additions, couplings, and reductions. chemrxiv.orgnih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity. nih.gov

Sensor Applications: The ability of diamines to chelate metal ions can be exploited in the design of chemical sensors. bris.ac.uk Research is emerging on the development of fluorescent and electrochemical sensors for the detection of various analytes.

Fluorescent Sensors: N,N-Diethyl-N'-methylethylenediamine can be incorporated into fluorescent molecules to create sensors for metal ions. bohrium.commdpi.com The binding of a metal ion to the diamine moiety can induce a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. bohrium.comresearchgate.net Future research could focus on developing sensors for environmentally and biologically important metal ions. mdpi.com

Electrochemical Sensors: The diamine can be used to functionalize electrode surfaces for the development of electrochemical sensors. nih.govnih.gov These sensors can be used for the detection of a wide range of biomolecules and ions with high sensitivity and selectivity. nih.gov

ApplicationDesign StrategyPotential Targets
Asymmetric Catalysis Synthesis of chiral derivatives of N,N-Diethyl-N'-methylethylenediamine. chemrxiv.orgEnantioselective synthesis of pharmaceuticals and fine chemicals.
Fluorescent Sensors Incorporation of the diamine into a fluorophore. bris.ac.ukDetection of heavy metal ions (e.g., Ag+, Pb2+) in environmental and biological samples. mdpi.com
Electrochemical Sensors Immobilization of the diamine or its derivatives on electrode surfaces. nih.govBiosensing of DNA, proteins, and other biologically relevant molecules. nih.gov

Advanced Computational Approaches for Rational Design of N,N-Diethyl-N'-methylethylenediamine-Based Systems

Molecular modeling and computational chemistry are becoming indispensable tools in the design of new molecules and materials. researchgate.netnih.gov For N,N-Diethyl-N'-methylethylenediamine, these approaches can accelerate the development of new ligands and materials with tailored properties.

Ligand Design: Density Functional Theory (DFT) calculations can be used to study the coordination chemistry of N,N-Diethyl-N'-methylethylenediamine with various metal ions. This can provide insights into the geometry, stability, and electronic structure of the resulting complexes, aiding in the design of more effective catalysts and sensors. bris.ac.uk Molecular docking and dynamics simulations can be used to predict the binding of N,N-Diethyl-N'-methylethylenediamine-based ligands to target molecules, which is crucial for the rational design of enzyme inhibitors and other biologically active compounds. researchgate.net

Predicting Properties: Computational methods can also be used to predict the properties of materials incorporating N,N-Diethyl-N'-methylethylenediamine, such as the adsorption characteristics of metal-organic frameworks or the optical properties of functionalized nanoparticles.

Exploration of Hybrid Materials and Nanocomposites Integrating N,N-Diethyl-N'-methylethylenediamine

The incorporation of N,N-Diethyl-N'-methylethylenediamine into larger material architectures opens up new possibilities for creating functional hybrid materials and nanocomposites.

Metal-Organic Frameworks (MOFs): Diamines can be used as linkers or modulators in the synthesis of MOFs. escholarship.orgscispace.com The use of mixed-linker systems, where N,N-Diethyl-N'-methylethylenediamine is combined with other organic linkers, can lead to the formation of MOFs with novel topologies and functionalities. escholarship.orgresearchgate.net These materials could have applications in gas storage and separation, catalysis, and sensing. nih.govnih.gov

Functionalized Nanoparticles: The surface of nanoparticles can be functionalized with N,N-Diethyl-N'-methylethylenediamine to impart specific properties. nih.govmdpi.com For example, silica or metal nanoparticles functionalized with this diamine could be used for metal ion sequestration from water or as platforms for drug delivery. digitellinc.comnih.gov The functionalization of nanoparticles is a key step in enhancing their biocompatibility and targeting capabilities for bio-imaging and therapeutic applications. nih.govmdpi.com

Methodological Innovations in Characterization and Analytical Techniques for Complex Diamine Systems

As more complex systems based on N,N-Diethyl-N'-methylethylenediamine are developed, advanced analytical techniques will be required for their thorough characterization.

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are routinely used for the characterization of small molecules, more advanced methods will be needed for complex systems. For instance, 15N NMR spectroscopy can provide valuable information about the interactions of polyamines with biological macromolecules. elsevierpure.comnih.gov Solid-state NMR will be crucial for characterizing insoluble materials like MOFs and functionalized nanoparticles.

Mass Spectrometry: High-resolution mass spectrometry (MS) is a powerful tool for the identification and quantification of diamines and their derivatives. nist.govmzcloud.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to analyze complex mixtures and biological samples. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for the analysis of complex reaction mixtures and for metabolic studies. nih.gov

TechniqueApplication for N,N-Diethyl-N'-methylethylenediamine Systems
Advanced NMR (e.g., 15N, Solid-State) Probing interactions with biomolecules, characterizing insoluble hybrid materials. elsevierpure.com
High-Resolution Mass Spectrometry Identification of reaction products and intermediates, quantification in complex matrices. nist.govmzcloud.org
X-ray Diffraction Determining the crystal structure of metal complexes and MOFs. bris.ac.uk
Spectroscopic and Microscopic Techniques Characterizing the optical and morphological properties of functionalized nanoparticles. digitellinc.com

Q & A

Basic: What are the common synthetic routes for Ethyl((2-[ethyl(methyl)amino]ethyl))amine, and how do reaction conditions influence product purity?

The compound is typically synthesized via multi-step alkylation or reductive amination reactions. For example, sequential alkylation of ethylamine with methyl and ethyl groups under controlled pH and temperature ensures selective substitution. Key factors affecting purity include:

  • Reagent stoichiometry : Excess alkylating agents may lead to over-alkylation byproducts .
  • Catalyst choice : Metal catalysts (e.g., Pd/C) in reductive amination require strict anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography or distillation is critical to isolate the tertiary amine from primary/secondary amine intermediates .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Optimization involves Design of Experiments (DOE) to assess interactions between variables:

  • Temperature gradients : Higher temperatures (80–100°C) accelerate alkylation but risk decomposition; lower temperatures favor selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may stabilize reactive intermediates that lead to cross-linking .
  • In-line monitoring : Techniques like FTIR or HPLC track intermediate formation, enabling real-time adjustments to avoid over-reaction .

Basic: What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and detect impurities like unreacted ethylamine .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and identifies fragmentation patterns unique to tertiary amines .
  • Chromatography : Reverse-phase HPLC with UV detection quantifies purity and resolves co-eluting byproducts .

Advanced: How can spectral data discrepancies (e.g., unexpected peaks in NMR) be systematically resolved?

Discrepancies arise from:

  • Tautomerization : Amine proton exchange in D2_2O may obscure signals; use deuterated DMSO for stable readings .
  • Trace solvents : Residual acetone or THF in NMR samples can produce artifact peaks; rigorous drying under vacuum is advised .
  • Paramagnetic impurities : Chelating agents (e.g., EDTA) remove metal contaminants that broaden NMR signals .

Basic: What are the key reactivity considerations for this compound in aqueous vs. non-polar environments?

  • Aqueous stability : The compound undergoes hydrolysis under acidic conditions, forming ethanol and secondary amines; buffer solutions (pH 7–9) stabilize the amine .
  • Non-polar media : In toluene or hexane, it participates in nucleophilic substitutions but may require phase-transfer catalysts for efficient reactivity .

Advanced: How can reactive intermediates (e.g., Schiff bases) be trapped and characterized during aldehyde condensation?

  • In-situ trapping : Add sodium cyanoborohydride to stabilize imine intermediates via reductive amination .
  • Cryogenic techniques : Freeze-quench methods coupled with EPR spectroscopy capture transient radicals formed during oxidation .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest interactions with:

  • Neurotransmitter receptors : Similar tertiary amines bind to dopamine and serotonin receptors, modulating synaptic activity .
  • Enzyme inhibition : Potential MAO (monoamine oxidase) inhibition, inferred from structural analogs .

Advanced: How can in vitro vs. in vivo discrepancies in biological activity be addressed?

  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., N-oxides) that alter bioavailability in vivo .
  • Species-specific assays : Comparative studies in human vs. rodent hepatocytes clarify metabolic stability differences .

Basic: What methods ensure sensitive detection of nitrosamine impurities in this compound?

  • LC-MS/MS : Limits of quantification (LOQ) ≤1 ppb are achievable using a C18 column and MRM (multiple reaction monitoring) .
  • Sample derivatization : PFPA (pentafluoropropionic anhydride) enhances volatility for GC-MS analysis of trace impurities .

Advanced: How are analytical method validation and regulatory compliance (e.g., ICH Q2) applied for impurity profiling?

  • Validation parameters : Linearity (R2^2 ≥0.99), precision (%RSD <5%), and accuracy (90–110% recovery) must align with ICH guidelines .
  • Forced degradation studies : Acid/base hydrolysis, oxidation, and thermal stress identify degradation pathways and impurity thresholds .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, goggles, and fume hoods prevent dermal/ocular exposure .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO3_3) to prevent explosive reactions .

Advanced: How can waste containing this compound be safely neutralized?

  • Chemical treatment : React with dilute HCl to protonate the amine, followed by adsorption onto activated charcoal for disposal .
  • Biodegradation assays : Monitor microbial degradation in sludge to ensure compliance with EPA guidelines .

Basic: What physical properties (e.g., density, viscosity) are critical for formulation studies?

  • Density : ~0.92 g/cm3^3 at 25°C, comparable to ethyleneamine derivatives .
  • Viscosity : 12–15 cP at 20°C, influencing solvent selection for drug delivery systems .

Advanced: How can computational modeling predict solubility and partition coefficients (logP)?

  • QSAR models : Use descriptors like molar refractivity and topological surface area to estimate logP (~1.5) .
  • COSMO-RS : Predicts solubility in PEG or cyclodextrin-based carriers for enhanced bioavailability .

Basic: What cross-disciplinary applications exist for this compound beyond pharmacology?

  • Material science : As a cross-linker in epoxy resins, improving thermal stability .
  • Catalysis : Ligand design for transition-metal complexes in asymmetric synthesis .

Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Substituent variation : Replace the ethyl group with fluorinated alkyl chains to enhance metabolic stability .
  • Steric effects : Introduce bulky groups (e.g., cyclohexyl) to modulate receptor binding affinity .

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Ethyl((2-[ethyl(methyl)amino]ethyl))amine
Reactant of Route 2
Reactant of Route 2
Ethyl((2-[ethyl(methyl)amino]ethyl))amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.